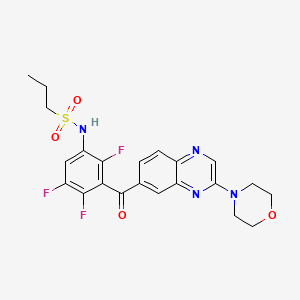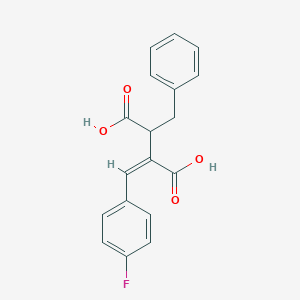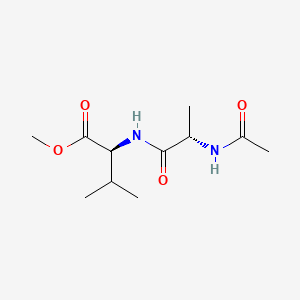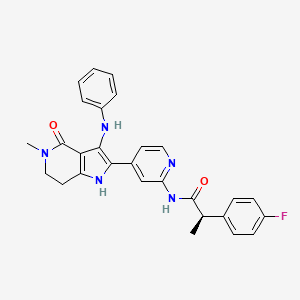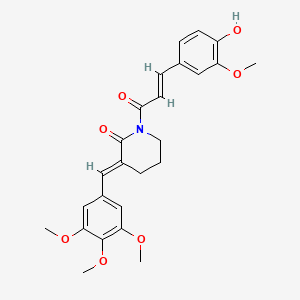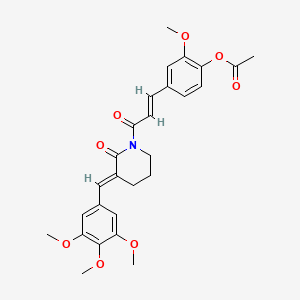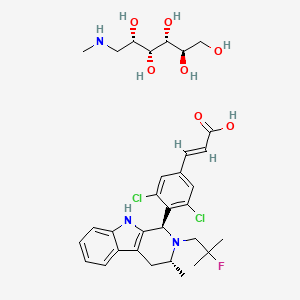
Taragarestrant meglumine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Taragarestrant meglumine is an orally available, nonsteroidal selective estrogen receptor degrader/downregulator (SERD) with potential antineoplastic activity. It specifically targets and binds to the estrogen receptor, inducing a conformational change that promotes estrogen receptor degradation. This prevents estrogen receptor-mediated signaling and inhibits both the growth and survival of estrogen receptor-expressing cancer cells .
准备方法
Synthetic Routes and Reaction Conditions
Taragarestrant meglumine is synthesized through a series of chemical reactions involving the formation of its core structure and subsequent functionalization. The synthetic route typically involves the following steps:
Formation of the core structure: The core structure of taragarestrant is synthesized through a series of condensation and cyclization reactions.
Functionalization: The core structure is then functionalized with various substituents to enhance its activity and selectivity as a selective estrogen receptor degrader.
Industrial Production Methods
Industrial production of this compound involves optimizing the synthetic route for large-scale production. This includes:
Optimization of reaction conditions: Reaction conditions such as temperature, pressure, and solvent are optimized to maximize yield and purity.
化学反应分析
Types of Reactions
Taragarestrant meglumine undergoes various types of chemical reactions, including:
Oxidation: Taragarestrant can undergo oxidation reactions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on taragarestrant.
Substitution: Substitution reactions can be used to introduce different substituents onto the taragarestrant molecule.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as halogens and nucleophiles.
Major Products
The major products formed from these reactions include various derivatives of taragarestrant with modified functional groups, which can be used to study the structure-activity relationship and optimize the compound’s activity .
科学研究应用
Taragarestrant meglumine has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of selective estrogen receptor degraders.
Biology: Used to study the role of estrogen receptors in various biological processes and diseases.
Medicine: Investigated as a potential therapeutic agent for the treatment of estrogen receptor-positive breast cancer.
Industry: Used in the development of new drugs targeting estrogen receptors
作用机制
Taragarestrant meglumine exerts its effects by specifically targeting and binding to the estrogen receptor. This binding induces a conformational change in the receptor, promoting its degradation. The degradation of the estrogen receptor prevents estrogen receptor-mediated signaling, which inhibits the growth and survival of estrogen receptor-expressing cancer cells. The molecular targets and pathways involved include the estrogen receptor and downstream signaling pathways that regulate cell proliferation and survival .
相似化合物的比较
Similar Compounds
Similar compounds to taragarestrant meglumine include other selective estrogen receptor degraders such as:
Fulvestrant: A selective estrogen receptor degrader used in the treatment of hormone receptor-positive metastatic breast cancer.
Uniqueness
This compound is unique due to its potent activity and oral bioavailability. Unlike some other selective estrogen receptor degraders, taragarestrant can be administered orally, making it more convenient for patients. Additionally, taragarestrant has shown potent efficacy across multiple breast cancer cell lines expressing estrogen receptors and related xenograft models .
属性
CAS 编号 |
2446618-18-2 |
|---|---|
分子式 |
C32H42Cl2FN3O7 |
分子量 |
670.6 g/mol |
IUPAC 名称 |
(E)-3-[3,5-dichloro-4-[(1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C25H25Cl2FN2O2.C7H17NO5/c1-14-10-17-16-6-4-5-7-20(16)29-23(17)24(30(14)13-25(2,3)28)22-18(26)11-15(12-19(22)27)8-9-21(31)32;1-8-2-4(10)6(12)7(13)5(11)3-9/h4-9,11-12,14,24,29H,10,13H2,1-3H3,(H,31,32);4-13H,2-3H2,1H3/b9-8+;/t14-,24-;4-,5+,6+,7+/m10/s1 |
InChI 键 |
QLOWUROBGXPIGD-DAIKAQOVSA-N |
手性 SMILES |
C[C@@H]1CC2=C([C@H](N1CC(C)(C)F)C3=C(C=C(C=C3Cl)/C=C/C(=O)O)Cl)NC4=CC=CC=C24.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
规范 SMILES |
CC1CC2=C(C(N1CC(C)(C)F)C3=C(C=C(C=C3Cl)C=CC(=O)O)Cl)NC4=CC=CC=C24.CNCC(C(C(C(CO)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![14-Hydroxy-6,13-bis(3-morpholin-4-ylpropyl)-10-(2-pyrrolidin-1-ylethylimino)-3-[4-(pyrrolidin-1-ylmethyl)phenyl]-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),2,4(16),8,11(15)-pentaene-5,7,12-trione](/img/structure/B10854887.png)
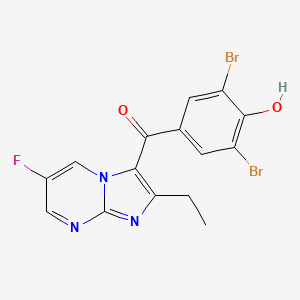

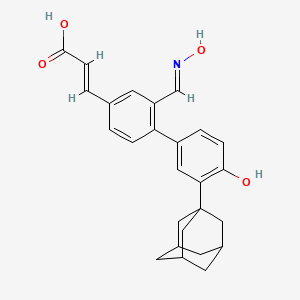
![N-[[3-[2-(benzylamino)ethyl]-1H-indol-2-yl]methyl]cycloheptanamine;dihydrochloride](/img/structure/B10854900.png)
![N-[(1r,3R,5S,7R)-3,5-dimethyltricyclo[3.3.1.1~3,7~]decane-1-carbonyl]-D-phenylalanine](/img/structure/B10854902.png)
